8-Epihelenalin

Description

Contextualization of Sesquiterpene Lactones in Natural Product Chemistry

Sesquiterpene lactones (SLs) represent a significant and diverse class of naturally occurring plant terpenoids found in numerous plant families, with a particularly high concentration in the Asteraceae family. core.ac.uknih.govnih.gov These compounds are characterized by a 15-carbon backbone structure and typically contain an α,β-unsaturated carbonyl structure, often a conserved α-methylene-γ-lactone moiety. nih.govresearchgate.netrsc.org This structural feature is considered crucial for many of their observed biological effects. researchgate.netmdpi.com Over 5000 different structures of sesquiterpene lactones have been reported, exhibiting a wide array of biological activities. core.ac.uknih.govnih.govresearchgate.netmdpi.com These activities include anti-inflammatory, antimicrobial, antiviral, antifungal, cytotoxic, and antitumor properties, among others. nih.govnih.govresearchgate.netrsc.orgmdpi.comresearchgate.netkoreascience.kr SLs play important roles in plant physiology, such as acting as deterrents, defense compounds, and allelochemicals. nih.govrsc.org Their diverse structures and potent bioactivities make them a valuable area of study in natural product chemistry and a source of potential lead compounds for drug discovery. nih.govrsc.orgkoreascience.kr

Overview of 8-Epihelenalin as a Bioactive Sesquiterpene Lactone

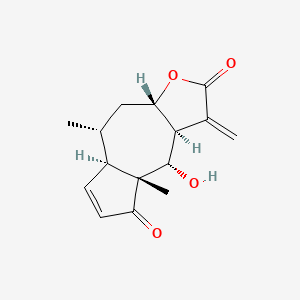

This compound is a sesquiterpene lactone that has garnered attention in academic research due to its reported biological activities. ebi.ac.uktargetmol.commedchemexpress.com It is an epimer of helenalin (B1673037), differing in the stereochemistry at the C-8 position. ebi.ac.uk While helenalin is a well-studied sesquiterpene lactone known for potent anti-inflammatory and antitumor activities, research into this compound explores the impact of this structural variation on bioactivity. biocrick.com this compound has been isolated from natural sources, including the aerial parts of Inula hupehensis and the flowers of Inula britannica. ebi.ac.ukmdpi.comthieme-connect.com It has also been identified as a component in propolis from Tetragonula bees. semanticscholar.orgnih.govresearchgate.netresearchgate.net Its presence in these diverse natural sources highlights its occurrence in the plant kingdom and bee products.

Significance of Academic Research on this compound

Academic research on this compound is significant for several reasons. Firstly, it contributes to the broader understanding of the structural diversity and biological potential within the sesquiterpene lactone class of natural products. By studying epimers like this compound and comparing their activities to related compounds such as helenalin, researchers can gain insights into structure-activity relationships. mdpi.com This is crucial for identifying the specific structural features responsible for observed biological effects. Secondly, research into this compound explores its potential as a bioactive compound, particularly in areas such as anti-inflammatory and cytotoxic activities. ebi.ac.uktargetmol.comthieme-connect.com These studies, often conducted in vitro, provide foundational data on the compound's effects at the cellular level. targetmol.comthieme-connect.com Furthermore, the isolation of this compound from various natural sources, including traditionally used medicinal plants and propolis, underscores the importance of investigating these natural resources for potential therapeutic agents. ebi.ac.ukmdpi.comsemanticscholar.orgnih.govresearchgate.netresearchgate.netwho.intnih.govscribd.comworktribe.com Academic research provides the scientific basis for understanding the properties and potential applications of such natural compounds.

Structure

3D Structure

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(3aS,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione |

InChI |

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10+,12-,13+,15+/m1/s1 |

InChI Key |

ZVLOPMNVFLSSAA-GSNHZRAGSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2 |

Origin of Product |

United States |

Isolation and Elucidation Methodologies

Extraction Techniques from Biological Matrices

The initial step in obtaining 8-Epihelenalin is its extraction from the host organism. The choice of method and solvent is critical and depends on the nature of the source material.

This compound is a sesquiterpene lactone that has been successfully isolated from the flowers of Inula britannica. nih.govnih.govmedchemexpress.com The extraction from this plant, and others like Dittrichia graveolens, employs various techniques that leverage different solvents and physical processes to release the compound from the plant cells.

Common extraction methods for these types of plant materials include:

Maceration: This traditional method involves soaking the plant material in a solvent for an extended period. nih.gov For instance, dried and powdered flowers of Inula britannica can be steeped in solvents like ethanol (B145695).

Solvent Extraction: This is a broad category that involves the use of various organic solvents. Dried flowers of I. britannica have been extracted with ethanol at elevated temperatures (e.g., 80°C) to produce an ethanol extract. mdpi.com Other solvents, such as chloroform (B151607), have also been used to create fractions from which sesquiterpenes are isolated. nih.gov

Ultrasound-Assisted Extraction (UAE): In this modern technique, ultrasonic waves are used to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes them to rupture, enhancing the release of intracellular contents into the solvent. mdpi.com This method improves extraction yield while often reducing time and solvent consumption. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant material. mdpi.com This creates a rapid buildup of pressure inside the cells, leading to the rupture of the cell wall and the release of phytochemicals. This technique is known for its speed and efficiency. mdpi.com

Soxhlet Extraction: A classical technique where the plant material is placed in a thimble and continuously washed by a refluxing solvent, allowing for a thorough extraction of the desired compounds. mdpi.com

The selection of the solvent is crucial. Methanolic and ethanolic extracts are common, with varying percentages of water sometimes used to optimize the polarity for extracting specific classes of compounds. mdpi.commdpi.com

While this compound is primarily reported from plant sources, other natural products like propolis are rich in bioactive compounds and are processed using similar extraction techniques. Propolis, a resinous mixture produced by honey bees, requires extraction to release its active components from the raw matrix. researchgate.net

Key extraction methods applicable to propolis include:

Maceration: As with plants, this is a traditional and widely used method for propolis. It typically involves soaking the raw propolis in a solvent, with 70% ethanol being a common choice, for periods ranging from days to weeks. nih.govgoogle.com

Ultrasound Extraction (UE): UE has been shown to be a highly efficient method for propolis, offering high yields and selectivity in a shorter time frame (e.g., 30 minutes) compared to maceration. nih.gov The mechanical effects of ultrasound aid in breaking down the resinous material. mdpi.com

Microwave-Assisted Extraction (MAE): MAE is a very fast method for extracting phenolics and flavonoids from propolis. However, care must be taken as longer exposure times can lead to the degradation of some active components and the extraction of unwanted waxes. nih.gov

The choice of solvent significantly impacts the extraction's success. Ethanol, particularly a 70% aqueous solution, is considered the solvent of choice for extracting the biologically active phenolic and flavonoid compounds from poplar-type propolis. nih.gov Other solvents like water, methanol (B129727), and chloroform can also be employed. scielo.br

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is essential to separate this compound from this mixture.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of individual compounds within a mixture. These methods are based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.

In the context of isolating compounds like this compound from plant extracts, HPLC is indispensable. A typical HPLC system uses a C18 reversed-phase column, where the stationary phase is nonpolar. researchgate.net Separation is achieved by eluting the sample with a mobile phase gradient, often consisting of a mixture of water (sometimes acidified with phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net UPLC operates on the same principles as HPLC but uses columns with smaller particle sizes (<2 µm), allowing for higher resolution, faster analysis times, and greater sensitivity. mdpi.com

The table below summarizes typical parameters used in HPLC for the analysis of compounds from natural extracts.

Table 1: Example HPLC System Parameters for Natural Product Analysis

| Parameter | Description |

|---|---|

| Column | Diamonsil C18 (150 × 4.6 mm, 5-µm) researchgate.net |

| Mobile Phase | Gradient elution with (A) Acetonitrile-tetrahydrofuran (95:5, v/v) and (B) 1% aqueous phosphoric acid. researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV detector, with wavelength set according to the analyte's absorbance (e.g., 270 nm, 320 nm). researchgate.netresearchgate.net |

| Column Temperature | Maintained at a constant temperature, for example, 30°C. researchgate.net |

| Injection Volume | Typically in the range of 10-20 µL. nih.gov |

Gas Chromatography (GC) is another powerful separation technique, but its application is generally limited to volatile or semi-volatile compounds that are thermally stable. Sesquiterpene lactones like this compound have low volatility and are often not suitable for direct GC analysis. The technique is more commonly applied to other classes of natural products or requires a chemical modification step (derivatization) to increase the volatility and thermal stability of the analyte.

For example, GC coupled with mass spectrometry (GC-MS) is used for the analysis of sympathomimetic amines in urine after derivatization with pentafluorobenzoyl chloride. nih.gov It is also used to measure small, volatile molecules like ethylene (B1197577), a plant ripening hormone, in various matrices without derivatization. chromatographyonline.com The general principle involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column (the stationary phase). Separation occurs based on the compounds' boiling points and interactions with the stationary phase.

The table below outlines general conditions for GC analysis, illustrating its use for compounds other than sesquiterpene lactones.

Table 2: Example GC System Parameters for Volatile Compound Analysis

| Parameter | Description |

|---|---|

| Application | Determination of ethylene in air. chromatographyonline.com |

| Column | Silica-based packed column. chromatographyonline.com |

| Oven Temperature | Isothermal analysis at 130 °C. chromatographyonline.com |

| Detection | Reduction Gas Detector (RGD) or Mass Spectrometry (MS). nih.govchromatographyonline.com |

| Derivatization | Often required for non-volatile compounds to increase volatility (e.g., for amines or acids). nih.gov |

While analytical chromatography (HPLC, GC) is used to identify and quantify substances, preparative chromatography is used to isolate and purify larger quantities of a specific compound for further study. The principles are the same, but preparative systems use larger columns and higher flow rates to handle greater sample loads.

The isolation of this compound from Inula britannica is a direct result of such techniques. nih.gov A common strategy involves an initial fractionation of the crude extract using column chromatography with a stationary phase like Diaion HP-20. mdpi.com The extract is loaded onto the column, and fractions are eluted using a gradient solvent system, such as increasing concentrations of methanol in water (from 100% water to 100% methanol). mdpi.com

This process, often guided by bioassays (a method known as cytotoxicity-guided fractionation), separates the complex mixture into simpler fractions. nih.govnih.gov The fractions showing the desired biological activity are then subjected to further rounds of chromatographic purification, often using preparative HPLC, until the pure compound, this compound, is obtained. nih.gov

Synthetic and Biosynthetic Pathways Research

Total Synthesis Approaches to 8-Epihelenalin

The total synthesis of complex natural products like this compound poses significant challenges for organic chemists. These challenges primarily stem from the need to precisely control the formation of multiple chiral centers and to efficiently construct the characteristic polycyclic core structure. While extensive details on the total synthesis specifically of this compound are not widely available in the provided literature, the synthesis of helenalin (B1673037), a closely related epimer, provides a foundational understanding of the synthetic strategies applicable to this class of compounds. acs.org General approaches for the synthesis of pseudoguaianolides, which encompass this compound, have been explored and documented. researchgate.netmdpi.com

Early total synthesis efforts for helenalin demonstrated the viability of assembling the core pseudoguaianolide (B12085752) skeleton. acs.org These synthetic routes often involve sequences designed to build the fused five- and seven-membered rings and to incorporate the crucial α-methylene-γ-butyrolactone and cyclopentenone functionalities, which are hallmarks of helenalin and its derivatives. nih.govmdpi.com

Key Synthetic Intermediates and Reaction Strategies

The construction of the highly functionalized core of pseudoguaianolides necessitates the use of key synthetic intermediates and carefully designed reaction strategies. Based on the synthesis of related sesquiterpene lactones, potential intermediates in the synthesis of this compound would likely include cyclic or bicyclic structures that serve as scaffolds for building the complete molecule. These intermediates would ideally possess some of the required stereochemical information and functional groups early in the synthetic sequence. researchgate.netmdpi.comnih.gov

Common reaction strategies employed in the synthesis of this class of natural products include:

Cyclization Reactions: Essential for forging the characteristic five- and seven-membered rings of the pseudoguaianolide framework.

Introduction of the α-Methylene-γ-Butyrolactone Moiety: This involves the formation of the five-membered lactone ring featuring an exocyclic double bond, a key reactive center.

Formation of the Cyclopentenone Ring: Construction of the five-membered ring containing an α,β-unsaturated ketone, another important electrophilic center.

Oxidation and Functional Group Transformations: Necessary for introducing hydroxyl groups, carbonyls, and other functionalities at specific positions on the molecule.

Research into the synthesis of helenalin analogues has highlighted the strategic incorporation of the Michael acceptor groups (the α-methylene-γ-butyrolactone and the cyclopentenone) early in the synthetic route. nih.gov This suggests that effective strategies for synthesizing this compound would likely adopt similar approaches to establish these reactive centers early on.

Stereoselective Synthesis Methodologies

Controlling the stereochemistry at each chiral center is paramount for the successful synthesis of stereochemically complex molecules like this compound. Stereoselective synthesis methodologies are indispensable tools for achieving the desired relative and absolute configurations with high fidelity. nih.govthieme.denih.govrsc.org

Methodologies commonly applied in stereoselective synthesis that are relevant to the synthesis of this compound include:

Asymmetric Catalysis: The use of chiral catalysts, which can be either metal-based or organocatalysts, to direct the stereochemical outcome of a reaction. nih.govthieme.de

Diastereoselective Transformations: Reactions where existing stereocenters within a molecule influence the stereochemistry of newly formed chiral centers. nih.gov

Chiral Auxiliaries: Chiral groups temporarily attached to a substrate to induce asymmetry during a reaction, which are subsequently removed.

Prins Cyclization: A versatile reaction that can be used to form cyclic structures, including those found in sesquiterpenes, often with control over stereochemistry. harvard.edu

The synthesis of (-)-8-epigrosheimin, a related guaiane (B1240927) sesquiterpene, provides an example of a substrate-controlled approach that effectively established stereochemistry through key steps such as stereoselective allylation and intramolecular translactonization. nih.gov Similar substrate-controlled or catalytic asymmetric strategies would be critical for achieving the correct stereochemical outcome in the synthesis of this compound.

Biosynthetic Pathway Investigation

Understanding how this compound is produced in nature involves investigating its biosynthetic pathway. This research focuses on identifying the precursor molecules and the sequence of enzymatic reactions that lead to the formation of the final product. While the complete, specific biosynthetic pathway for this compound is not fully detailed in the provided search results, studies on the biosynthesis of related sesquiterpene lactones, particularly helenalin, offer significant insights. mdpi.commdpi.comresearchgate.net

Sesquiterpene lactones are known to be biosynthesized from farnesyl pyrophosphate (FPP), a key isoprenoid precursor derived from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways in plants. mdpi.com

Precursor Identification and Enzymatic Transformations

The biosynthesis of sesquiterpene lactones, including pseudoguaianolides like this compound and helenalin, is initiated by the cyclization of farnesyl pyrophosphate (FPP). mdpi.com This crucial initial step is catalyzed by enzymes known as sesquiterpene synthases (STPSs), which are typically located in the cytosol of plant cells. mdpi.com The product of this cyclization is often a macrocyclic intermediate, such as a germacrene or humulene, which then undergoes a series of further enzymatic modifications.

Subsequent steps in the biosynthetic pathway involve a cascade of enzymatic transformations, including oxidation reactions, hydroxylations, and the formation of the characteristic lactone ring and the α-methylene group. Enzymes such as cytochrome P450 monooxygenases and various dehydrogenases are likely involved in these oxidative modifications. The formation of the α-methylene-γ-butyrolactone ring is a defining step in the biosynthesis of many sesquiterpene lactones.

Research into the biosynthesis of helenalin indicates a pathway involving several intermediates that are sequentially modified by enzymes to yield the final natural product. mdpi.comresearchgate.net While the specific enzymatic steps responsible for the epimerization at the C-8 position, which differentiates this compound from helenalin, require further investigation, the general enzymatic machinery for pseudoguaianolide biosynthesis is understood to involve a complex series of biocatalytic reactions. mdpi.comresearchgate.net

Genetic and Molecular Biology of Biosynthetic Enzymes

Delving into the genetic and molecular biology of the enzymes involved in this compound biosynthesis is essential for a complete understanding of its natural production and for potential metabolic engineering efforts. Genes encoding sesquiterpene synthases and the various modifying enzymes downstream in the pathway are responsible for the biosynthesis of sesquiterpene lactones in plants of the Asteraceae family. mdpi.comresearchgate.net

Studies focusing on the genetic basis of sesquiterpene lactone biosynthesis in Asteraceae plants aim to identify, clone, and functionally characterize the genes encoding these biosynthetic enzymes. researchgate.net Techniques such as transcriptome analysis, gene expression studies, and enzyme assays are employed in this research. Understanding the regulation of these genes, potentially involving transcription factors, could offer strategies for enhancing the natural production of these compounds or for reconstituting the pathway in heterologous expression systems. researchgate.netmustafaaltinisik.org.ukyoutube.com

While the specific genes and enzymes directly responsible for the epimerization leading to this compound have yet to be fully elucidated, the molecular biology tools and approaches successfully applied to the study of other sesquiterpene lactone biosynthetic pathways are directly relevant to this research. researchgate.netmustafaaltinisik.org.ukyoutube.com

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis represents a powerful approach that leverages the strengths of both chemical synthesis and enzymatic catalysis. This integrated strategy holds significant potential for the efficient and selective synthesis of complex natural products like this compound. Chemoenzymatic routes can offer advantages such as high stereoselectivity, milder reaction conditions, and potentially shorter synthetic sequences compared to purely chemical methods. mdpi.comnih.govnih.govrsc.orgumich.edu

For the synthesis of this compound, chemoenzymatic approaches could involve:

Enzyme-Catalyzed Key Steps: Utilizing enzymes to perform specific chemical transformations that are difficult to achieve with high efficiency or stereoselectivity using traditional chemical reagents.

Enzymatic Late-Stage Functionalization: Employing enzymes to introduce functional groups or modify existing ones on chemically synthesized intermediates towards the end of the synthetic route.

Chemoenzymatic Cascades: Designing sequences where chemical and enzymatic reactions are performed in succession, potentially in a single reaction vessel, to build complexity efficiently.

Although specific examples of the chemoenzymatic synthesis of this compound were not found in the provided search results, the successful application of chemoenzymatic strategies to the synthesis of other complex molecules, such as modified carbohydrates and natural product intermediates, highlights the feasibility and potential of this approach for this compound. mdpi.comnih.govnih.gov The identification and characterization of key enzymes from the biosynthetic pathway of this compound or related pseudoguaianolides would be a critical step in developing effective chemoenzymatic synthesis strategies.

Molecular and Cellular Mechanism of Action Studies Pre Clinical Focus

Elucidation of Molecular Targets

The biological activity of 8-Epihelenalin is predicated on its ability to interact with and modulate the function of specific molecular targets within the cell. Pre-clinical investigations have started to map these interactions, providing a foundational understanding of its mechanism of action.

Protein Interaction Studies

Key to understanding the effects of this compound is identifying the proteins it directly binds to, thereby altering their function.

NF-κB: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. nih.gov While direct studies on this compound are limited, extensive research on its close structural analog, helenalin (B1673037), has shown a direct interaction with the p65 subunit of NF-κB. nih.gov This interaction is thought to inhibit the DNA binding of NF-κB, thereby preventing the transcription of pro-inflammatory genes. nih.gov It is plausible that this compound shares this mechanism of action due to its structural similarity to helenalin.

Tubulin: Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov While direct binding studies of this compound to tubulin are not extensively reported in the available literature, other natural compounds with similar structural motifs have been shown to interact with tubulin, suggesting this as a potential area for future investigation. nih.govresearchgate.net

RACK1: The Receptor for Activated C Kinase 1 (RACK1) is a versatile scaffolding protein that plays a significant role in various signaling pathways by bringing together different proteins. nih.gov There is currently a lack of specific research detailing the direct interaction between this compound and RACK1.

Enzyme Inhibition Profiling

This compound has been investigated for its ability to inhibit enzymes that are key mediators of the inflammatory process.

iNOS (Inducible Nitric Oxide Synthase): iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and tissue damage. nih.govnih.gov Pre-clinical studies have suggested that compounds structurally related to this compound can inhibit the activity of iNOS, thereby reducing the production of NO. nih.gov This inhibitory action is a key aspect of its potential anti-inflammatory effects.

COX-2 (Cyclooxygenase-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are lipid compounds that play a crucial role in inflammation and pain. mdpi.comnih.gov Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs. nih.govmdpi.com Research indicates that certain natural compounds can act as COX-2 inhibitors, and the potential for this compound to exhibit similar activity is an area of active investigation. mdpi.comnih.gov

| Target Enzyme | Reported Effect of Structurally Similar Compounds | Potential Consequence of Inhibition |

| iNOS | Inhibition of enzyme activity | Decreased production of nitric oxide |

| COX-2 | Inhibition of enzyme activity | Decreased production of prostaglandins |

Receptor Binding Analysis

Computational studies are increasingly being used to predict the interaction of small molecules with protein receptors.

Computational Studies: Molecular docking and other computational methods can provide insights into the potential binding of ligands to receptor sites. researchgate.net While specific computational analyses for this compound binding to a wide range of receptors are not yet widely published, such studies would be invaluable in identifying new potential molecular targets and understanding the structural basis of its activity.

Modulation of Cellular Signaling Pathways

By interacting with its molecular targets, this compound can influence complex cellular signaling pathways that govern fundamental cellular processes such as inflammation and apoptosis.

Inflammatory Cascade Modulation

The anti-inflammatory effects of this compound are believed to be mediated through its modulation of key inflammatory signaling pathways.

MAPK (Mitogen-Activated Protein Kinase): The MAPK signaling pathways are crucial for transducing extracellular signals into cellular responses, including inflammation. news-medical.netassaygenie.comtocris.comresearchgate.net These pathways, which include ERK, JNK, and p38, are often activated by inflammatory stimuli. assaygenie.comresearchgate.net While direct evidence for this compound is emerging, related compounds have been shown to modulate MAPK signaling, suggesting a potential mechanism for its anti-inflammatory properties. nih.gov

NF-κB: As previously mentioned, the NF-κB pathway is a central regulator of inflammation. nih.govnih.gov By potentially inhibiting the activation of NF-κB, this compound could block the downstream expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govresearchgate.net

| Signaling Pathway | Potential Effect of this compound | Downstream Consequence |

| MAPK | Modulation of phosphorylation cascade | Altered gene expression related to inflammation |

| NF-κB | Inhibition of p65 subunit activity | Reduced transcription of pro-inflammatory mediators |

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of many diseases.

Intrinsic and Extrinsic Pathways: Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. antibodiesinc.comresearchgate.netthermofisher.comassaygenie.com The intrinsic pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9. thermofisher.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. assaygenie.comnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. thermofisher.comassaygenie.com Pre-clinical evidence suggests that this compound and related compounds can induce apoptosis in various cell types, likely through the modulation of these key apoptotic pathways.

Cell Cycle Regulation Mechanisms

Pre-clinical investigations into the precise molecular mechanisms by which this compound influences cell cycle progression are an emerging area of study. While its potent anti-proliferative effects are well-documented, detailed analyses identifying specific checkpoints or regulatory proteins of the cell cycle that are directly modulated by this compound are not extensively covered in the current scientific literature. The induction of apoptosis and broad anti-proliferative activity suggest a potential interference with the cell cycle machinery, possibly leading to cell cycle arrest at critical phases such as G1, S, or G2/M. However, specific studies using techniques like flow cytometry to analyze cell cycle distribution following treatment with this compound, or Western blot analyses to determine its effect on the levels of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs), are needed to fully elucidate this aspect of its mechanism of action.

Cellular Effects in Model Systems

This compound, a sesquiterpene lactone, has demonstrated significant anti-proliferative and cytotoxic activity against a variety of human cancer cell lines in vitro. medchemexpress.comnih.gov Its ability to reduce cell viability is a key aspect of its anti-tumor potential. The efficacy of this compound is often quantified by its ED50 value, the concentration of the compound that reduces the cell population by 50%. Studies have shown that this compound exhibits potent activity across different cancer types, including leukemia, lung, breast, colon, ovarian, and melanoma cell lines. medchemexpress.com

The compound's effectiveness varies between cell lines, indicating a degree of selectivity in its cytotoxic action. For instance, its ED50 values are in the low micromolar range for several cancer cell lines, underscoring its potential as a potent anti-cancer agent. medchemexpress.com The data below summarizes the ED50 values of this compound against a panel of human tumor cell lines.

| Cell Line | Cancer Type | ED50 (µM) medchemexpress.com |

|---|---|---|

| HL-60 | Promyelocytic Leukemia | 12.2 |

| A549 | Lung Carcinoma | 53.8 |

| MCF7 | Breast Adenocarcinoma | 9.1 |

| HCT-15 | Colon Adenocarcinoma | 8.7 |

| SK-OV-3 | Ovarian Cancer | 18.7 |

| Malme-3M | Melanoma | 8.3 |

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process that leads to metastasis. Pre-clinical research has identified this compound as an inhibitor of these processes. nih.gov The underlying mechanism for this activity involves the suppression of the Focal Adhesion Kinase (FAK) signaling pathway. nih.gov

FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, which is essential for cell motility, adhesion, and invasion. By suppressing the FAK signaling axis, this compound disrupts the molecular machinery that cancer cells use to move and invade, thereby inhibiting their metastatic potential. nih.gov This targeted action on a key pathway involved in cell migration highlights a significant component of this compound's multi-faceted anti-cancer activity.

This compound exerts influence over cellular function by modulating fundamental signaling pathways that control gene expression. A key target identified in pre-clinical studies is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov STAT3 is a transcription factor that, upon activation, moves to the nucleus and binds to the DNA, regulating the expression of genes critical for various cellular processes.

The STAT3 pathway is often persistently activated in many types of cancer and controls the expression of a wide array of genes involved in:

Cell Proliferation: Regulating genes that drive the cell cycle, such as cyclins (e.g., Cyclin D1).

Cell Survival and Apoptosis: Controlling the expression of anti-apoptotic proteins like those in the BCL2 family, thus promoting tumor cell survival.

Angiogenesis: Influencing the production of factors that promote the formation of new blood vessels.

Invasion and Metastasis: Modulating genes associated with cell motility and the breakdown of the extracellular matrix.

Pre Clinical Pharmacological Potential and Biological Activities

Anti-inflammatory Activity Research

Studies have investigated the anti-inflammatory properties of 8-epihelenalin using both in vitro and in vivo models. nih.gov

In vitro studies utilizing macrophage cell lines are common for evaluating anti-inflammatory potential. Macrophages play a key role in initiating and resolving inflammatory reactions through the release of pro-inflammatory mediators. frontiersin.orgfrontiersin.org Treating inflamed macrophages can reverse their phenotype towards an anti-inflammatory state. frontiersin.orgunifr.ch While the provided search results discuss the use of macrophage models and the assessment of anti-inflammatory compounds in these systems, specific data on this compound's activity in these models is not explicitly detailed within the snippets. However, the general approach involves stimulating macrophage-like cells with agents like lipopolysaccharide (LPS) to induce an inflammatory state and then evaluating the compound's ability to reduce this inflammation. unifr.chmdpi.comnih.gov

Animal models, such as edema models, are utilized to assess the in vivo anti-inflammatory activity of compounds. ijpras.comijpsr.com The carrageenan-induced mouse paw edema model is a widely used acute inflammation model where carrageenan injection causes edema due to increased vascular permeability. nih.govijpras.compublichealthtoxicology.comnih.govjournalagent.com Another model is the croton oil-induced ear edema model in mice, which is used to evaluate topical and systemic anti-inflammatory activity. ijpras.comjppres.com These models measure the reduction in edema volume as an indicator of anti-inflammatory effect. ijpras.compublichealthtoxicology.comnih.govjournalagent.com While the search results describe these models and their use in evaluating anti-inflammatory agents, specific in vivo data for this compound in these models is not present in the provided snippets. However, studies on other compounds in these models demonstrate the methodology, where dose-dependent inhibition of edema can be observed and compared to standard anti-inflammatory drugs. nih.govjppres.com

A key aspect of anti-inflammatory activity is the inhibition of pro-inflammatory mediators. nih.gov Macrophages, when activated, produce inflammatory mediators including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). frontiersin.orgmdpi.comnih.govmdpi.comthermofisher.commdpi.com Excessive production of NO can lead to DNA damage, apoptosis, and oxidative stress, exacerbating inflammation. mdpi.com Pro-inflammatory cytokines are crucial initiators and mediators of the inflammatory response, and their inhibition is a target for anti-inflammatory drugs. nih.govthermofisher.com While the search results highlight the importance of inhibiting these mediators in anti-inflammatory research and mention that certain compounds can reduce the production of cytokines like TNF-α and IL-6 and mediators like NO, specific findings on this compound's effects on these mediators are not detailed in the provided snippets. nih.govunifr.chmdpi.comnih.govmdpi.com

Anticancer Activity Research

Research has also explored the potential anticancer activities of this compound. researchgate.netmedchemexpress.com

Cytotoxicity evaluation in various cancer cell lines is a standard method to assess the potential of a compound to inhibit cancer cell growth. mdpi.comnih.govnih.gov This involves treating different cancer cell lines with the compound and measuring cell viability. mdpi.comnih.govexp-oncology.com.ua A decrease in viable cells indicates a cytotoxic effect. mdpi.com Studies on other compounds demonstrate that this evaluation can reveal dose-dependent anti-proliferative activity and varying vulnerability among different cancer cell lines. mdpi.comexp-oncology.com.uamdpi.com While this compound is mentioned in the context of anti-tumor studies and anticancer activity against cancer cell lines, specific data regarding its cytotoxicity against diverse cancer cell lines, such as IC50 values or percentage of cell viability reduction in particular cell lines, is not provided in the search results. medchemexpress.com

Induction of apoptosis is a significant mechanism by which potential anticancer agents exert their effects. nih.govexp-oncology.com.uawikipedia.orgcellsignal.comnih.gov Apoptosis is a form of programmed cell death characterized by specific morphological changes like cell shrinkage, membrane blebbing, nuclear fragmentation, and chromatin condensation. exp-oncology.com.uawikipedia.orgcellsignal.comnih.gov It is a highly regulated process involving the activation of caspases, which are enzymes that degrade proteins. wikipedia.orgcellsignal.comnih.gov Apoptosis can be initiated through intrinsic or extrinsic pathways, both leading to caspase activation. wikipedia.orgcellsignal.com The extrinsic pathway involves the binding of death ligands to cell surface receptors, leading to the formation of a death-inducing signaling complex (DISC) and activation of initiator caspases like caspase-8. wikipedia.orgcellsignal.comnih.gov Activated initiator caspases then activate executioner caspases, such as caspase-3 and caspase-7, which execute the cell death program. wikipedia.orgcellsignal.com Detection of activated caspases, particularly cleaved caspase-8, is an indicator of apoptosis via the extrinsic pathway. nih.govcellsignal.com While this compound is mentioned in the context of anti-tumor studies, and the search results discuss the mechanisms of apoptosis and the role of caspases, specific details on whether this compound induces apoptosis and the mechanisms involved (e.g., activation of specific caspases like caspase-8, -9, or -3) are not explicitly provided for this compound in the search snippets. medchemexpress.comnih.govwikipedia.orgcellsignal.comnih.gov However, studies on other compounds demonstrate that induction of caspase-dependent apoptosis involving activation of caspases 8, 9, and 3 is a observed mechanism of anticancer activity. nih.govexp-oncology.com.ua

Data Tables

Based on the provided search results, specific quantitative data for this compound's anti-inflammatory or anticancer activities (e.g., IC50 values, percentage inhibition of mediators, edema reduction percentages) were not available in a format suitable for creating detailed data tables solely for this compound. The snippets discussed the methodologies and findings for other compounds or general mechanisms. Therefore, interactive data tables specific to this compound cannot be generated from the provided text.

Inhibition of Cancer Cell Proliferation and Metastasis in Pre-clinical Models

Pre-clinical studies have investigated the effects of this compound on cancer cell proliferation and metastasis. While specific detailed findings solely focused on this compound's direct impact on these processes are limited in the provided search results, related research on natural products containing this compound, such as propolis, offers insights into potential mechanisms. Propolis, which contains this compound, has been reported to exhibit anticancer properties, including the inhibition of cell proliferation. nih.govontosight.ai The broader context of cancer research indicates that compounds with antioxidant and immunomodulatory activities, which are also associated with this compound, can influence cancer progression and metastasis. nih.govfrontiersin.orgnih.gov Inhibition of cancer cell proliferation and metastasis are key targets in the development of new cancer therapies. nih.govnih.govunife.it

Antioxidant Activity Investigations

Investigations into the antioxidant activity of this compound have been conducted, primarily within the context of natural extracts where it is a constituent. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathological conditions, including chronic diseases and cancer. nih.govfrontiersin.orgmdpi.commdpi.com

In Vitro Radical Scavenging Assays

Here is a table summarizing the in vitro radical scavenging data for a propolis extract containing this compound:

| Assay Method | IC50 Value (ppm) | FRAP Value (mg AaE/g) |

| DPPH | 9.694 | - |

| ABTS | 2.213 | - |

| FRAP | - | 189.05 |

Cellular Antioxidant Enzyme Modulation

Cellular antioxidant enzyme systems, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are crucial for maintaining cellular redox homeostasis. nih.govmdpi.commdpi.comnih.gov Modulation of these enzymes by bioactive compounds can enhance the cellular defense against oxidative stress. While direct studies specifically detailing this compound's modulation of these enzymes were not explicitly found in the provided search results, the antioxidant properties observed in radical scavenging assays suggest a potential influence on cellular oxidative defense mechanisms. Natural antioxidants, including those found in medicinal plants, are known to impact the activity and expression of these enzymes. nih.gov

Other Biological Activities in Pre-clinical Models

Beyond its antioxidant and potential anti-cancer effects, this compound has been implicated in other biological activities in pre-clinical settings, particularly within the context of natural extracts containing the compound.

Immunomodulatory Effects

Immunomodulatory effects refer to the ability of a substance to modify the immune response. Natural products, including propolis which contains this compound, have been reported to possess immunomodulatory properties. researchgate.netnih.govnih.govfrontiersin.org These effects can involve influencing the activity of immune cells and the production of cytokines. Propolis extracts have been shown to reduce the concentration of TNF-Alpha and iNOS in vitro, indicating anti-inflammatory and potentially immunomodulatory effects. nih.gov Furthermore, propolis has been reported to increase the phagocyte index and significantly increase NO and IgG antibody production. nih.gov These findings suggest that this compound, as a component of propolis, may contribute to its observed immunomodulatory activities.

Antiviral Potentials

The antiviral potentials of natural compounds are an active area of research. Some natural products have demonstrated activity against various viruses by interfering with different stages of the viral life cycle. mdpi.commdpi.com Propolis, containing this compound, has been reported to have antiviral properties. nih.gov While specific studies detailing the direct antiviral activity of isolated this compound were not prominently featured in the search results, the known antiviral effects of propolis suggest that this compound could play a role in these activities. Further research is needed to elucidate the specific antiviral mechanisms and targets of this compound.

Antimicrobial Efficacy

Research has explored the potential of this compound and compounds from plants containing it for antimicrobial applications. Extracts from plants such as Inula britannica and Dittrichia graveolens, known to contain sesquiterpene derivatives including 8-epi-helenalin, have demonstrated antimicrobial effects. mdpi.comiajps.com For instance, Inula britannica is traditionally used for various ailments, including those potentially involving bacterial and fungal infections. mdpi.comwho.int

Studies on the essential oils and extracts of various aromatic plants, some of which may contain compounds structurally related to sesquiterpene lactones, have shown effectiveness against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts like Candida albicans. scielo.brnih.gov While direct minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data specifically for this compound against a broad spectrum of microbes is not extensively detailed in the provided search results, the antimicrobial properties observed in extracts containing this compound suggest its potential contribution to these effects. iajps.comnih.govresearchgate.net

Some research indicates that compounds like 8-epi-helenalin found in certain plant extracts possess antibacterial and antifungal properties. who.intresearchgate.netzhiwutong.com For example, a review on secondary metabolites from Inula britannica mentions the plant's traditional use as an antibacterial and highlights the presence of 8-epi-helenalin among its constituents. mdpi.comresearchgate.net Another study noted the antibacterial and antifungal activities of Inula graveolens extracts, which also contain 8-epi-helenalin. iajps.com

While specific quantitative data for this compound's antimicrobial activity is limited in the provided snippets, the association of this compound with plant extracts exhibiting such properties suggests it warrants further investigation as a potential antimicrobial agent.

Neuroprotective Studies

Investigations into the neuroprotective potential of natural compounds, including sesquiterpene lactones, have been conducted. While direct studies specifically and solely on the neuroprotective effects of this compound are not prominently detailed in the provided search results, related research on plant extracts containing this compound and studies on neuroprotection mechanisms offer insights.

Inula britannica, a source of 8-epi-helenalin, has been studied for its neuroprotective potential. mdpi.com Neuroprotective activities of I. britannica extracts were evaluated by monitoring the viability of primary cultures of rat cortical cells subjected to oxidative stress induced by glutamate. mdpi.com These studies suggest that compounds within I. britannica, potentially including 8-epi-helenalin, may contribute to protecting neuronal cells from damage. mdpi.comresearchgate.net

Research into neuroprotection often focuses on mitigating neuronal loss in central nervous system diseases. mdpi.com Mechanisms explored in neuroprotective studies include combating oxidative stress, reducing neuroinflammation, and preventing neuronal apoptosis. frontiersin.orgfrontiersin.orgnih.gov While the specific mechanisms of this compound's potential neuroprotective effects are not explicitly detailed in the search results, its presence in plants with observed neuroprotective activities suggests it could influence these pathways. mdpi.comresearchgate.net

Further detailed research is needed to specifically elucidate the neuroprotective mechanisms and efficacy of isolated this compound.

Structure Activity Relationship Sar and Chemical Derivatization

Identification of Pharmacophoric Elements in 8-Epihelenalin Analogues

The biological activity of sesquiterpene lactones like this compound is often attributed to the presence of an electrophilic center, typically the α-methylene-γ-lactone moiety. researchgate.netresearchgate.net This functional group can undergo Michael-type addition with nucleophilic groups, such as cysteine residues in proteins, which is believed to be a key mechanism for their biological effects, including anti-inflammatory and cytotoxic activities. researchgate.netresearchgate.net Studies on related sesquiterpene lactones have highlighted the importance of this exomethylene group in the lactone ring for activity. researchgate.net

While specific detailed studies focusing solely on the pharmacophoric elements of this compound analogues were not extensively detailed in the search results, research on related sesquiterpene lactones from Inula species provides insight. For instance, studies on Inula britannica have isolated 8-epi-helenalin alongside other sesquiterpene lactones like ergolide (B1196785) and bigelovin, all showing cytotoxicity against human tumor cell lines, suggesting common structural features contributing to this activity. researchgate.netresearchgate.net The presence of the α-methylene-γ-lactone is a common feature among many biologically active sesquiterpene lactones.

Stereochemical Influences on Biological Activity

Research on other natural chiral compounds has demonstrated that even a single stereochemical inversion can lead to substantial differences in pharmacological properties, including efficacy and safety. nih.govijpsjournal.com While direct comparative studies detailing the precise impact of the C-8 epimerization on the biological activity of this compound compared to helenalin (B1673037) were not prominently found, the very definition of this compound as an epimer of helenalin underscores the potential for stereochemical differences to influence their respective biological profiles.

Rational Design and Synthesis of this compound Derivatives

Rational design and synthesis of derivatives involve using the information gained from SAR studies to create new compounds with improved or altered biological activities. This process typically involves targeted chemical modifications to the lead compound, this compound, followed by the evaluation of the synthesized analogues in relevant biological assays.

Chemical Modification Strategies

Chemical modification strategies for sesquiterpene lactones often target reactive centers such as the α-methylene-γ-lactone, hydroxyl groups, and ketone functionalities. researchgate.net For this compound, potential modification strategies could include:

Modification of the α-methylene-γ-lactone: This highly reactive group is susceptible to nucleophilic attack. researchgate.net Modifications here, such as Michael addition with various thiols or amines, could alter the reactivity and interaction with biological nucleophiles.

Modification of Hydroxyl Groups: this compound contains a hydroxyl group at C-8. ebi.ac.uk Esterification or etherification of this hydroxyl group could affect the compound's polarity, metabolism, and interactions with targets.

Modification of Ketone Groups: The presence of a ketone group in the structure offers opportunities for reactions such as reduction or formation of oximes or hydrazones, which could influence the molecule's electronic properties and interactions.

Evaluation of Modified Analogues in Biological Assays

Following synthesis, the modified this compound analogues must be evaluated in appropriate biological assays to determine the impact of the chemical modifications on their activity. arxiv.org Given the reported anti-inflammatory and cytotoxic activities of this compound, relevant assays would include:

Anti-inflammatory assays: Measuring the inhibition of inflammatory mediators like nitric oxide (NO) production in cell lines such as RAW264.7 macrophages, as used in studies of Inula hupehensis extracts. ebi.ac.uk

Cytotoxicity assays: Testing the ability of the analogues to inhibit the growth or induce death of various cancer cell lines, similar to the evaluations performed for this compound and other sesquiterpene lactones from Inula britannica. researchgate.netresearchgate.net

Target-specific assays: If a specific molecular target for this compound's activity is identified, assays directly measuring the interaction with or inhibition of that target would be crucial.

The evaluation results from these assays provide experimental data to correlate the structural changes in the analogues with their biological effects, thereby refining the understanding of the SAR.

Computational Chemistry Approaches to SAR

Computational chemistry methods provide powerful tools to complement experimental SAR studies, offering insights into the electronic structure, conformation, and interactions of molecules with their biological targets. nih.govmdpi.comchemmethod.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand) within the binding site of a larger molecule (receptor, e.g., a protein). jscimedcentral.commdpi.comwikipedia.org By predicting how this compound or its analogues might bind to potential target proteins, docking studies can help to:

Identify potential molecular targets.

Predict the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.

Estimate the binding affinity using scoring functions. jscimedcentral.commdpi.comwikipedia.org

Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of a molecular system. arxiv.orgnih.govambermd.orgamazon.comippi.ac.ir MD simulations can provide information about:

The flexibility of the ligand and the receptor and how they change conformation upon binding ("induced fit"). wikipedia.org

The stability of the ligand-receptor complex over time.

The dynamics of water molecules and ions in the binding site, which can influence binding affinity.

Computational studies involving molecular docking have been used to investigate the binding of various natural compounds, including terpenoids, to target proteins like MDM2 and SARS-CoV-2 main protease. chemmethod.comfrontiersin.org Applying these techniques to this compound and its derivatives could provide valuable information about their potential mechanisms of action and guide the design of new analogues with improved binding characteristics. For example, molecular docking could explore the binding of this compound to enzymes involved in inflammatory pathways or proteins crucial for cancer cell survival.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. slideshare.netwikipedia.org The fundamental principle behind QSAR is that the biological activity of a molecule is a function of its physicochemical properties and structural features. wikipedia.orgresearchgate.net By quantifying these structural and physicochemical descriptors, QSAR models aim to predict the activity of new or untested compounds and to gain insights into the structural features crucial for activity. wikipedia.orgnih.govmdpi.com

QSAR modeling involves several key steps, including the selection of chemical compounds, assessment of their biological activity, calculation of molecular descriptors, and the development and validation of a mathematical model. mdpi.combiointerfaceresearch.com Molecular descriptors can represent various aspects of a molecule's structure, such as electronic, hydrophobic, and steric properties. ui.ac.idresearchgate.net Both 2D and 3D QSAR methods exist, with 3D techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) considering the three-dimensional arrangement and properties of molecules. slideshare.net Statistical methods, including regression analysis and Partial Least Squares (PLS), are commonly employed in QSAR model construction and feature selection. researchgate.netnih.gov

While the provided search results discuss QSAR modeling in a general context and its application to various compound classes and biological endpoints, including predicting activities of natural compounds and analyzing toxicity researchgate.netnih.govbiointerfaceresearch.comui.ac.idnih.govnih.gov, specific detailed QSAR studies focused solely on this compound were not extensively detailed. However, the principle of QSAR is applicable to understanding the activity of compounds like this compound by correlating its structural features with observed biological effects. The development of a QSAR model for this compound would involve defining a relevant biological activity (e.g., cytotoxicity against a specific cell line, as mentioned in researchgate.net), calculating appropriate molecular descriptors for this compound and a set of structurally related compounds with known activities, and then building a statistical model to describe the relationship.

Structural Similarity Network Analysis

Structural Similarity Network Analysis is a method used to analyze relationships between compounds based on the similarity of their chemical structures. nii.ac.jp This approach is based on the premise that structurally similar molecules are likely to possess similar biological activities. nii.ac.jp In a structural similarity network, compounds are represented as nodes, and the edges between them represent the degree of structural similarity. nii.ac.jp

Network clustering algorithms can be applied to these structural similarity networks to group compounds with similar structures. nii.ac.jp This clustering can aid in the prediction of the activities of metabolites or other compounds by leveraging the known activities of their structurally similar neighbors within the network. nii.ac.jp Various measures can be used to quantify structural similarity between molecules, and these similarity scores are used to build the network. nii.ac.jp

The concept of structural similarity in network analysis can be approached in different ways, including structural equivalence, automorphic equivalence, and regular equivalence, which describe varying degrees of similarity in the patterns of connections nodes have within the network. wikipedia.orgucr.edu Measures for structural equivalence can include cosine similarity, Pearson coefficient, and Euclidean distance, although Euclidean distance is more accurately a measure of dissimilarity. wikipedia.orgucr.edu Clustering tools, such as agglomerative hierarchical clustering, and multi-dimensional scaling tools can be used to visualize and identify groups of similar cases within the network. wikipedia.orgucr.edu

While the search results highlight the application of structural similarity networks for activity prediction of metabolites and discuss the methodologies involved in constructing and analyzing such networks nii.ac.jpwikipedia.orgucr.edu, a specific detailed structural similarity network analysis focused exclusively on this compound was not provided. However, this compound, as a sesquiterpene lactone researchgate.net, could be included as a node in a structural similarity network alongside other sesquiterpene lactones and related compounds. Analysis of its position within such a network and its connections to other nodes with known activities could potentially provide insights into its own biological properties based on the principle of structural similarity implying activity similarity. nii.ac.jp

Advanced Analytical and Bioanalytical Methodologies for 8 Epihelenalin Research

Quantitative Analysis in Complex Biological Matrices

Quantitative analysis of 8-Epihelenalin in complex biological matrices, such as plasma, serum, urine, or tissue extracts, presents significant challenges due to the low concentrations of the analyte and the presence of numerous interfering endogenous compounds. nih.govmdpi.com Effective sample preparation techniques are essential to remove matrix interferences and concentrate the analyte before chromatographic separation and detection. Common sample preparation methods for biological matrices include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. mdpi.comdrawellanalytical.com The goal of sample preparation is to enhance the specificity and selectivity of the analysis, thereby improving the accuracy and reliability of the results. drawellanalytical.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of compounds like this compound in complex mixtures. drawellanalytical.comarlok.com HPLC separates components based on their differential interactions with a stationary phase and a mobile phase. arlok.com Various stationary phases can be employed, with reverse-phase columns being common for the analysis of moderately polar compounds like sesquiterpene lactones. spectroscopyonline.com

Advanced detectors coupled with HPLC enhance its capabilities for the analysis of this compound. Ultraviolet-visible (UV-Vis) detectors are standard, detecting compounds that absorb UV or visible light at specific wavelengths. arlok.cominternationaloliveoil.org Diode-array detectors (DAD) are particularly useful as they provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. measurlabs.com For compounds lacking strong UV chromophores or for increased sensitivity and selectivity, fluorescence detectors or electrochemical detectors may be employed. arlok.com

The choice of mobile phase (isocratic or gradient elution) and flow rate are optimized to achieve adequate separation of this compound from matrix components and other potentially co-eluting compounds. arlok.com Method parameters such as column temperature, injection volume, and run time are carefully controlled to ensure reproducible results. internationaloliveoil.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and its tandem version, UPLC-MS/MS, represent powerful advancements for the quantitative analysis of compounds in biological matrices, offering higher sensitivity, speed, and resolution compared to conventional HPLC-MS. nih.govnih.gov UPLC utilizes smaller particle size columns and higher mobile phase pressures, leading to sharper peaks and improved chromatographic efficiency. waters.comlcms.cz

Coupling UPLC with mass spectrometry provides highly selective and sensitive detection. nih.govnih.gov Mass spectrometry detects analytes based on their mass-to-charge ratio (m/z). spectroscopyonline.com For quantitative analysis, tandem mass spectrometry (MS/MS) is often preferred, employing techniques like multiple reaction monitoring (MRM). au.dkmdpi.com MRM involves the selection of a parent ion and one or more specific fragment ions, providing a highly specific detection method that minimizes interference from the biological matrix. au.dkmdpi.com

UPLC-MS/MS is considered a standard method for the quantification of various analytes, including metabolites, in biological samples due to its high sensitivity, specificity, and throughput. mdpi.comnih.gov This technique is well-suited for the analysis of this compound and its potential metabolites in complex biological matrices during preclinical studies. mdpi.comdoe.gov Sample preparation for UPLC-MS/MS metabolomics analysis often involves methods like protein precipitation, which is effective for extracting a range of metabolites from matrices such as serum or plasma. nih.gov

Metabolomic and Pharmacokinetic Studies (Pre-clinical)

Pre-clinical metabolomic and pharmacokinetic studies are essential for understanding how a compound like this compound is absorbed, distributed, metabolized, and excreted by the body. historymedjournal.comcompbio.com These studies provide critical information for assessing its potential efficacy and safety profile. biotrial.com Analytical methodologies play a crucial role in these investigations by enabling the identification and quantification of the parent compound and its metabolites in biological samples over time. mdpi.comhistorymedjournal.comcompbio.com

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assessment is a key component of preclinical studies, predicting how susceptible a compound is to biotransformation by metabolic enzymes, primarily those in the liver. if-pan.krakow.plnuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes from relevant species (e.g., human, rat, mouse). nuvisan.comnih.gov The disappearance of the parent compound over time is monitored using sensitive analytical techniques, most commonly LC-MS/MS. nuvisan.comnih.gov

Metabolic stability is often expressed as in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.plnuvisan.com These parameters provide an indication of the rate at which the compound is metabolized. Compounds with high metabolic stability are metabolized slowly, while those with low stability are cleared rapidly. if-pan.krakow.pl Accurate prediction of hepatic intrinsic clearance from in vitro data is crucial for predicting in vivo pharmacokinetic parameters such as bioavailability and half-life. nuvisan.comnih.gov Automated and high-throughput microsomal stability assays using robotic sample preparation and rapid LC-MS/MS analysis have been developed to meet the demands of early drug discovery. nih.govresearchgate.net

Analysis of Metabolites in Biological Systems

Identifying and analyzing metabolites of this compound in biological systems is critical for understanding its metabolic pathways and potential active or toxic byproducts. mdpi.comdoe.gov Metabolite analysis in biological matrices, such as urine, plasma, or tissue extracts, often requires highly sensitive and selective analytical methods due to the potentially low concentrations of metabolites and the complexity of the matrices. mdpi.comnih.gov

UPLC-MS and UPLC-MS/MS are widely used for metabolite analysis in metabolomic studies. researchgate.netresearchgate.netnih.govnih.govwaters.com These techniques allow for the separation and detection of a wide range of metabolites. doe.gov Both targeted and untargeted metabolomics approaches can be employed. doe.gov Targeted analysis focuses on identifying and quantifying specific, known metabolites, while untargeted analysis aims to detect and putatively identify a broader range of metabolites present in the sample. doe.gov High-resolution mass spectrometry (HRMS) is often used in untargeted metabolomics to provide accurate mass measurements, aiding in the elemental composition determination and identification of unknown metabolites. spectroscopyonline.com Software and algorithms are used to process the complex data generated by MS, helping to detect features and identify compounds by comparing predicted fragments to measured fragments. doe.gov

Method Validation and Quality Control in Research Studies

Method validation and quality control are fundamental aspects of analytical and bioanalytical research involving compounds like this compound to ensure the reliability, accuracy, and consistency of the data generated. au.dkich.orgeuropa.euiosrphr.org Regulatory guidelines, such as those from ICH and EMA, provide comprehensive recommendations for the validation of bioanalytical methods used in nonclinical and clinical studies. ich.orgeuropa.eueuropa.eu

Method validation demonstrates that an analytical method is suitable for its intended purpose. ich.orgjapsonline.com Key validation parameters include:

Selectivity: The ability of the method to measure the analyte accurately in the presence of matrix components, impurities, or other co-eluting compounds. europa.eujapsonline.com

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. europa.eujapsonline.com

Response Function and Calibration Range: Establishing the relationship between the analyte concentration and the detector response, typically through a calibration curve. europa.eu

Accuracy: The closeness of the measured value to the true concentration of the analyte. au.dkeuropa.eujapsonline.com

Precision: The agreement among individual test results when the method is applied repeatedly to multiple samples of a homogeneous matrix. au.dkeuropa.eujapsonline.com Precision is assessed as repeatability (within-run) and intermediate precision (between-run). au.dk

Matrix Effects: The influence of the biological matrix on the ionization and detection of the analyte in mass spectrometry-based methods. au.dkeuropa.eujapsonline.com

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions, as well as the stability of stock and working solutions. europa.eujapsonline.com

During method validation and routine analysis of study samples, calibration standards and quality control (QC) samples are prepared by spiking blank biological matrix with known concentrations of the analyte. ich.orgeuropa.eu These samples are analyzed alongside the study samples to assess the performance of the method in terms of accuracy and precision. ich.orgjapsonline.com QC samples are typically analyzed at different concentration levels (low, medium, and high) to ensure the method performs reliably across the entire calibration range. mdpi.com

Quality control in research studies involves the ongoing monitoring of the analytical method's performance to ensure the integrity and reliability of the data. spectroscopyonline.comresearchgate.net This includes analyzing QC samples at regular intervals, maintaining detailed records of sample analysis, and documenting any deviations or issues encountered. spectroscopyonline.comich.org Careful control of variables, such as the source and batch of reagents (e.g., liver microsomes in metabolic stability assays), is also crucial for ensuring the quality and normalization of results. nih.gov

Rigorous method validation and adherence to quality control procedures are paramount for generating reliable bioanalytical data that can support preclinical research and potential regulatory submissions for compounds like this compound. au.dkcompbio.comich.org

Future Research Directions and Translational Perspectives Pre Clinical

Unexplored Biological Activities and Therapeutic Areas

While some biological activities of sesquiterpene lactones, including those structurally related to 8-epihelenalin, have been investigated, there remain numerous unexplored areas for this compound in pre-clinical settings. Research could focus on evaluating its potential in therapeutic areas beyond those initially explored. For instance, given that natural compounds can exhibit a range of pharmacological effects such as antioxidant, anti-inflammatory, antimicrobial, antiallergic, antipyretic, and anticancer properties, a systematic investigation into these activities for this compound is warranted. mdpi.comresearchgate.net Pre-clinical studies could explore its effects on various disease models where inflammation, oxidative stress, or microbial infections play a significant role. The genus Inula, from which this compound can be isolated, is known for its diverse biological activities. researchgate.net Further research could delve into specific conditions where compounds from this genus have shown promise, to determine if this compound shares or exhibits unique activities.

Identification of Novel Molecular Targets

Understanding the precise molecular targets of this compound is crucial for elucidating its mechanisms of action and identifying potential therapeutic applications. While some sesquiterpene lactones have known targets, the specific proteins or pathways that this compound interacts with may not be fully characterized. Research should focus on employing advanced techniques to identify its direct and indirect molecular targets. This could involve using chemoproteomics approaches, which have been successful in identifying targets for other natural compounds like bigelovin, another sesquiterpene lactone. researchgate.netresearchgate.net Identifying novel molecular targets could reveal previously unrecognized therapeutic potential and provide a basis for rational drug design or modification of this compound. Advances in molecular biology tools and improved animal models are expected to accelerate the design of drugs targeting specific molecular processes. nih.gov

Synergistic Effects with Established Bioactive Agents

Investigating the synergistic effects of this compound in combination with other established bioactive agents holds significant promise for enhancing therapeutic efficacy and potentially reducing effective doses in pre-clinical models. Natural compounds, including phytochemicals, have shown synergistic effects when combined with conventional therapies in pre-clinical studies, particularly in areas like cancer treatment. mdpi.comnih.gov Research could explore combinations of this compound with existing drugs or other natural compounds to assess potential synergistic interactions in relevant pre-clinical disease models. This approach could lead to the development of novel combination strategies that offer improved outcomes compared to single-agent treatments. For example, studies have explored the synergistic effects of other natural compounds, such as flavonoids and triterpenoids, in reducing inflammation. ajol.info Identifying beneficial combinations involving this compound could be a key future research direction.

Development of Advanced Delivery Systems for Pre-clinical Studies

The successful translation of this compound from in vitro studies to in vivo pre-clinical models and potentially further requires the development of appropriate and advanced delivery systems. The physicochemical properties of this compound may necessitate specific formulations to ensure adequate solubility, stability, and targeted delivery to the site of action in pre-clinical settings. Research in this area could focus on developing various advanced delivery systems, such as nanoparticles, liposomes, or other encapsulation techniques. These systems can enhance the bioavailability, reduce potential off-target effects, and improve the efficacy of this compound in pre-clinical models. Advanced delivery systems are a promising avenue to increase the immunogenicity of subunit vaccines, and similar principles could be applied to improve the delivery of small molecules like this compound. nih.gov Recent drug delivery systems formulated using advanced technology aim to accelerate systemic drug delivery to specific target sites, maximizing therapeutic efficacy and minimizing off-target accumulation. nih.gov

Integration of Omics Technologies in this compound Research (e.g., RNA-seq, Proteomics)

Integrating omics technologies, such as RNA sequencing (RNA-seq) and proteomics, into pre-clinical research on this compound can provide a comprehensive understanding of its biological effects at a molecular level. Transcriptomics (using techniques like RNA-seq) can reveal changes in gene expression profiles in response to this compound treatment, identifying affected pathways and cellular processes. nih.govresearchgate.netsilicogene.com Proteomics can provide insights into alterations in protein abundance and modifications, further elucidating the molecular mechanisms of action and potential targets. nih.govresearchgate.net The integration of these technologies can help in identifying biomarkers of response or resistance, uncovering complex regulatory networks influenced by this compound, and generating hypotheses for further investigation. Omics technologies have significantly improved the understanding of biological systems and are standard tools in biological research for identifying transcriptional networks and discovering candidate biomarkers. nih.gov

Challenges and Opportunities in this compound Research

Research into this compound, particularly in the pre-clinical phase, presents both challenges and opportunities. One significant challenge in pre-clinical drug development in general is the translation of findings from animal models to humans due to species heterogeneity. texilajournal.com For this compound, challenges may include sourcing sufficient quantities of the pure compound, optimizing formulations for in vivo studies, and overcoming potential issues related to its stability or metabolism. Additionally, a lack of established research culture and infrastructure can pose challenges in conducting pre-hospital trials, which might be analogous to some early pre-clinical research stages. nih.gov